methyl 3-{2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}thiophene-2-carboxylate
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Description
Methyl 3-{2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}thiophene-2-carboxylate is a useful research compound. Its molecular formula is C23H20N4O5S and its molecular weight is 464.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.11544092 g/mol and the complexity rating of the compound is 854. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-{2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamido}thiophene-2-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene core substituted with various functional groups including an oxadiazole moiety and a dihydropyridine structure. This unique configuration contributes to its biological activity.
Biological Activities
Anticancer Activity:
Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown inhibitory effects against various cancer cell lines, including colon and breast cancer cells. One study highlighted that a related oxadiazole compound demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines . The presence of the oxadiazole moiety in this compound suggests it may also possess similar anticancer properties.
Antimicrobial Activity:
The compound has been evaluated for its antimicrobial efficacy. Studies have shown that oxadiazole derivatives possess broad-spectrum antibacterial and antifungal activities. For example, certain oxadiazole derivatives have been reported to inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory and Analgesic Effects:
The biological profile of related compounds indicates potential anti-inflammatory and analgesic effects. Oxadiazoles have been documented to inhibit cyclooxygenases (COX), which are key enzymes in the inflammatory process . This suggests that this compound may also exhibit these beneficial effects.
The mechanisms underlying the biological activities of this compound are likely multifactorial:
- Enzyme Inhibition:
- Cell Cycle Arrest:
-
Reactive Oxygen Species (ROS) Generation:
- The generation of ROS has been implicated in the anticancer activity of many compounds; thus, it is plausible that this compound may operate through this pathway as well.
Case Studies
Several studies have explored the biological activities of similar compounds:
Properties
IUPAC Name |
methyl 3-[[2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O5S/c1-13-11-14(2)27(12-17(28)24-16-9-10-33-19(16)23(30)31-3)22(29)18(13)21-25-20(26-32-21)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGBZXATFKZRDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=C(SC=C2)C(=O)OC)C3=NC(=NO3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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